molecular formula C5H12ClNO3 B1314642 (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 100991-93-3

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No. B1314642
M. Wt: 169.61 g/mol
InChI Key: PZGVJCJRMKIVLJ-ZDQHTEEMSA-N
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Description

Synthesis Analysis

Pyrrolidine alkaloids, which include “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .


Chemical Reactions Analysis

Pyrrolidine alkaloids, including “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been identified to exert toxic effects on the animal organs . Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .


Physical And Chemical Properties Analysis

For the physical and chemical properties of “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, you may refer to the detailed information provided by ChemicalBook .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that derivatives of pyrrolidine 3,4-diol, including those similar to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives exhibit specific but moderate activity as inhibitors against a-mannosidase and show promising antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).

Glycosidase Inhibition

Another area of application involves the synthesis of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, which have been shown to inhibit various glycosidases. These compounds, derived from similar structural frameworks, have demonstrated significant inhibitory activities, particularly against alpha-mannosidase from jack bean and almond (Popowycz et al., 2004).

Synthetic Approaches to Bioactive Molecules

The compound has also been used as a starting material or intermediate in the synthesis of bioactive molecules, such as hyacinthacines, which are natural products with potential biological activities. This showcases its utility in complex synthetic pathways leading to structurally and functionally diverse molecules (Izquierdo et al., 2007).

Chiral Building Blocks

Its derivatives have been synthesized and explored as chiral building blocks for the construction of optically active pyrrolidinium salts. These compounds find applications as chiral phase-transfer catalysts, underscoring the versatility of the compound's derivatives in asymmetric synthesis (Shi et al., 1994).

Inhibitory Properties and Bioavailability

Derivatives of the compound have been investigated for their glycosidase inhibitory properties, with modifications enhancing their bioavailability and inhibitory profiles. This research indicates the potential for designing more effective inhibitors based on the structural framework of pyrrolidine-3,4-diol (Concia et al., 2013).

Safety And Hazards

For safety and hazards information, you may refer to the Safety Data Sheet provided by AK Scientific .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . They exhibit a wide range of pharmacological activities and can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development .

properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

CAS RN

100991-93-3
Record name 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100991-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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